molecular formula C20H22O7 B12386616 (r)-5,7-Bis(methoxymethoxy)-2-(4-methoxyphenyl) chroman-4-one

(r)-5,7-Bis(methoxymethoxy)-2-(4-methoxyphenyl) chroman-4-one

Cat. No.: B12386616
M. Wt: 374.4 g/mol
InChI Key: PUZCVJRGJCUWMV-QGZVFWFLSA-N
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Description

®-5,7-Bis(methoxymethoxy)-2-(4-methoxyphenyl) chroman-4-one is a synthetic compound belonging to the class of chromanone derivatives. Chromanones are oxygen-containing heterocycles that serve as significant structural entities in various medicinal compounds. This particular compound is characterized by its complex structure, which includes multiple methoxymethoxy groups and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5,7-Bis(methoxymethoxy)-2-(4-methoxyphenyl) chroman-4-one typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the following steps:

    Formation of the chromanone core: This can be achieved through a cyclization reaction involving appropriate phenolic and ketone precursors.

    Introduction of methoxymethoxy groups: This step involves the protection of hydroxyl groups using methoxymethyl chloride in the presence of a base such as sodium hydride.

    Attachment of the methoxyphenyl group: This can be done through a Friedel-Crafts alkylation reaction using methoxybenzene and a suitable catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-5,7-Bis(methoxymethoxy)-2-(4-methoxyphenyl) chroman-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to remove protective groups.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

®-5,7-Bis(methoxymethoxy)-2-(4-methoxyphenyl) chroman-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ®-5,7-Bis(methoxymethoxy)-2-(4-methoxyphenyl) chroman-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Chroman-4-one: The parent compound, which lacks the methoxymethoxy and methoxyphenyl groups.

    5,7-Dihydroxy-2-(4-methoxyphenyl) chroman-4-one: A derivative with hydroxyl groups instead of methoxymethoxy groups.

    2-(4-Methoxyphenyl) chroman-4-one: A simpler derivative with only the methoxyphenyl group.

Uniqueness

®-5,7-Bis(methoxymethoxy)-2-(4-methoxyphenyl) chroman-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methoxymethoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H22O7

Molecular Weight

374.4 g/mol

IUPAC Name

(2R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C20H22O7/c1-22-11-25-15-8-18(26-12-23-2)20-16(21)10-17(27-19(20)9-15)13-4-6-14(24-3)7-5-13/h4-9,17H,10-12H2,1-3H3/t17-/m1/s1

InChI Key

PUZCVJRGJCUWMV-QGZVFWFLSA-N

Isomeric SMILES

COCOC1=CC2=C(C(=O)C[C@@H](O2)C3=CC=C(C=C3)OC)C(=C1)OCOC

Canonical SMILES

COCOC1=CC2=C(C(=O)CC(O2)C3=CC=C(C=C3)OC)C(=C1)OCOC

Origin of Product

United States

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